molecular formula C12H15Cl2NO2 B1590580 Benzyl bis(2-chloroethyl)carbamate CAS No. 72791-76-5

Benzyl bis(2-chloroethyl)carbamate

Cat. No. B1590580
CAS RN: 72791-76-5
M. Wt: 276.16 g/mol
InChI Key: OBBMVFKOKGRDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633196B2

Procedure details

13.2 ml (92 mmol) of benzyl chloroformate are added slowly to a solution, cooled to 0° C., of 15 g (84 mmol) of bis(2-chloroethylamine) hydrochloride, 26 ml (185 mmol) of triethylamine in 200 ml of dichloromethane and 70 ml of tetrahydrofuran, stirred beforehand for 15 min and then filtered in order to remove the triethylammonium chloride. The reaction medium is stirred at ambient temperature for 18 h. After the addition of water, the reaction medium is extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated. 20 g of crude residue are obtained and purified by chromatography on silica gel, elution being carried out with an 8/2 heptane/ethyl acetate mixture. 6 g (26%) of benzyl bis(2-chloroethyl)carbamate are thus obtained.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].Cl.[Cl:13][CH2:14][CH2:15][NH2:16].[Cl:17][CH2:18][CH2:19]N.C(N(CC)CC)C>ClCCl.O1CCCC1>[Cl:13][CH2:14][CH2:15][N:16]([CH2:19][CH2:18][Cl:17])[C:2](=[O:3])[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
13.2 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Two
Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.ClCCN.ClCCN
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred beforehand for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered in order
CUSTOM
Type
CUSTOM
Details
to remove the triethylammonium chloride
STIRRING
Type
STIRRING
Details
The reaction medium is stirred at ambient temperature for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
After the addition of water
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
20 g of crude residue are obtained
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel, elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCN(C(OCC1=CC=CC=C1)=O)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.